Cannabichromenic acid

Description

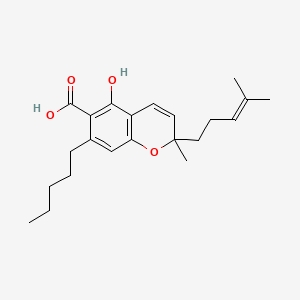

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-5-6-7-10-16-14-18-17(20(23)19(16)21(24)25)11-13-22(4,26-18)12-8-9-15(2)3/h9,11,13-14,23H,5-8,10,12H2,1-4H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHJHXJQMNWQTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC2=C(C=CC(O2)(C)CCC=C(C)C)C(=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336859 | |

| Record name | (+-)-Cannabichromenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20408-52-0, 185505-15-1 | |

| Record name | Cannabichromenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020408520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+-)-Cannabichromenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185505151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+-)-Cannabichromenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNABICHROMENIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNW8UMP980 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CANNABICHROMENIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHH6KX8TQS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Cannabichromenic Acid (CBCA) Biosynthesis

[1][2][3][4]

Executive Summary

Cannabichromenic Acid (CBCA) is a non-psychoactive precursor to cannabichromene (CBC), increasingly targeted in drug development for its potential anti-inflammatory, antimicrobial, and analgesic properties.[1] Unlike the well-characterized THCA and CBDA synthases, CBCA synthase (CBCAS) has historically been less studied, often confused with side-reactions of related enzymes.

This technical guide delineates the precise molecular mechanisms, enzymatic architecture, and validated production protocols for CBCA. It is designed for biochemists and process engineers aiming to scale CBCA production via recombinant systems or purify it from native Cannabis sativa matrices.

Part 1: Molecular Architecture of the Pathway

The biosynthesis of CBCA occurs within the glandular trichomes of Cannabis sativa.[2] It follows a convergent pathway merging the polyketide and terpenoid systems.

The Precursor Phase

The pathway begins with the formation of the central cannabinoid precursor, Cannabigerolic Acid (CBGA) .[3][2]

-

Polyketide Formation: Hexanoyl-CoA (derived from fatty acid metabolism) condenses with three molecules of Malonyl-CoA via Tetraketide Synthase (TKS) and Olivetolic Acid Cyclase (OAC) to form Olivetolic Acid (OA) .[4]

-

Prenylation: Geranyl Pyrophosphate (GPP) is coupled to the C3 position of OA by the membrane-bound enzyme Prenyltransferase (CsPT1/4) . This yields CBGA .

The Divergent Oxidocyclization

CBGA is the substrate for three homologous oxidocyclases: THCAS, CBDAS, and CBCAS. The specificity of CBCAS lies in its ability to catalyze the oxidative cyclization of the geranyl moiety to form a chromene ring rather than the dibenzopyran (THCA) or resorcinol (CBDA) rings.

Visualization: The CBCA Biosynthetic Pathway

Caption: The convergent biosynthesis of CBCA. Key rate-limiting steps involve the prenylation of Olivetolic Acid and the final oxidocyclization by CBCAS.

Part 2: Enzymology of CBCA Synthase (CBCAS)

To optimize production, one must understand the catalytic engine. CBCAS (UniProt: Q33DQ2) is a Berberine Bridge Enzyme-like (BBE-like) oxidoreductase.

Structural Characteristics[7]

-

Cofactor: Flavin Adenine Dinucleotide (FAD).[4]

-

Binding Mode: Bicovalent linkage to the protein backbone via His114 and Cys176 (numbering based on homologous THCAS structures). This covalent bonding prevents FAD dissociation, ensuring high stability.

-

Active Site: Contains a substrate-binding pocket that positions the geranyl tail of CBGA near the N5 atom of the flavin ring.

Reaction Mechanism

Unlike P450 enzymes, CBCAS does not require NADPH. It uses molecular oxygen as an electron acceptor to re-oxidize the FAD cofactor.[5]

-

Substrate Binding: CBGA enters the active site.

-

Hydride Transfer: The FAD cofactor abstracts a hydride (

) from the -

Carbocation Formation: This generates a resonance-stabilized carbocation intermediate.

-

Cyclization: The hydroxyl group at the

position of the resorcinol ring attacks the carbocation, closing the chromene ring. -

Re-oxidation: Reduced FAD (

) transfers electrons to

Critical Note on Specificity: While THCAS can produce CBCA as a side product (up to 30% at pH 7.0), specific CBCAS enzymes exist that exclusively produce CBCA. For industrial applications, using the specific CBCAS gene is superior to manipulating THCAS pH conditions.

Visualization: Catalytic Cycle

Caption: The oxidative cyclization cycle of CBCAS. Note the regeneration of FAD via molecular oxygen.[5]

Part 3: Experimental Protocols

Recombinant Production in Pichia pastoris

For drug development, yeast systems offer scalable, animal-free production.

System Requirements:

-

Host: Pichia pastoris (Strain GS115 or X-33).

-

Vector: pPICZ

A (Integrates secretion signal -

Gene: Codon-optimized CBCAS (exclude N-terminal signal peptide if fusing to

-factor).

Protocol:

-

Transformation: Electroporate linearized plasmid into P. pastoris. Select on Zeocin plates.

-

Induction:

-

Inoculate BMGY medium (glycerol) and grow at 30°C until

. -

Pellet cells and resuspend in BMMY medium (0.5% methanol) to induce AOX1 promoter.

-

Incubate at 20°C (lower temperature aids folding) for 72–96 hours.

-

Supplement methanol to 0.5% every 24 hours.

-

-

Harvest: Centrifuge. The enzyme is secreted into the supernatant.

-

Purification:

-

Adjust supernatant pH to 7.5.

-

Load onto Ni-NTA agarose column (if His-tagged).

-

Wash with 20mM Imidazole.

-

Elute with 250mM Imidazole.

-

In Vitro Activity Assay

To validate enzyme kinetics or screen inhibitors.

Reagents:

-

Buffer: 100 mM Sodium Citrate or MES buffer (pH 6.5). Note: CBCAS has a pH optimum around 6.5, distinct from the pH 5.5 optimum of THCAS.

-

Substrate: 100

M CBGA (dissolved in DMSO).

Workflow:

-

Mix 45

L Buffer + 5 -

Add 1

L CBGA substrate. -

Incubate at 30°C for 30 minutes .

-

Quench: Add 50

L ice-cold Acetonitrile + 1% Formic Acid. -

Analysis: HPLC-UV (254 nm) or LC-MS/MS.

Visualization: Production Workflow

Caption: End-to-end workflow for recombinant CBCA synthase production and validation.

Part 4: Drug Development Implications

Therapeutic Potential

CBCA is currently under-investigated compared to CBD and THC, but preliminary data suggests:

-

Anti-inflammatory: Inhibition of prostaglandin synthesis.

-

Antimicrobial: Efficacy against Gram-positive bacteria and fungi.

-

Analgesic: Non-psychoactive pain modulation.

Stability & Decarboxylation

Researchers must handle CBCA with care. Like all acidic cannabinoids, CBCA decarboxylates to Cannabichromene (CBC) upon exposure to heat or light.[1]

-

Storage: -80°C in amber vials.

-

Processing: Avoid temperatures >40°C during solvent removal to maintain the acidic form.

References

-

Morimoto, S., Komatsu, K., Taura, F., & Shoyama, Y. (1998). Purification and characterization of cannabichromenic acid synthase from Cannabis sativa.[6] Phytochemistry, 49(6), 1525–1529.[4][6] Link

-

Sirikantaramas, S., Taura, F., Tanaka, Y., Ishikawa, Y., Morimoto, S., & Shoyama, Y. (2005). Tetrahydrocannabinolic acid synthase, the enzyme controlling marijuana psychoactivity, is secreted into the storage cavity of the glandular trichomes.[7] Plant and Cell Physiology, 46(9), 1578–1582. Link

-

Taura, F., Sirikantaramas, S., Shoyama, Y., Yoshikai, K., Shoyama, Y., & Morimoto, S. (2007). Cannabidiolic-acid synthase, the chemotype-determining enzyme in the fiber-type Cannabis sativa. FEBS Letters, 581(16), 2929–2934. Link

-

Shoyama, Y., Tamada, T., Kurihara, K., Takeuchi, A., Taura, F., Arai, S., ...[8] & Kuroki, R. (2012). Structure and function of ∆1-tetrahydrocannabinolic acid synthase, the enzyme controlling the psychoactivity of Cannabis sativa.[8] Journal of Molecular Biology, 423(1), 96–105. Link

-

Luo, X., Reiter, M. A., d’Espaux, L., Wong, J., Denby, C. M., Lechner, A., ...[9] & Keasling, J. D. (2019). Complete biosynthesis of cannabinoids and their unnatural analogues in yeast. Nature, 567(7746), 123–126. Link

Sources

- 1. WO2015196275A1 - Cannabichromenic acid synthase from cannabis sativa - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The biosynthesis of the cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 7. Identification and Characterization of Daurichromenic Acid Synthase Active in Anti-HIV Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide on Cannabichromenic Acid (CBCA) as the Precursor to Cannabichromene (CBC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabichromenic acid (CBCA) is a pivotal, yet often overlooked, cannabinoid that serves as the direct biosynthetic precursor to cannabichromene (CBC), a non-psychoactive phytocannabinoid with demonstrated therapeutic potential. This guide provides a comprehensive technical overview of CBCA, from its biosynthesis within Cannabis sativa to its chemical properties and transformation into CBC. We will delve into the enzymatic machinery responsible for its formation, the critical process of decarboxylation, and the analytical methodologies required for its accurate quantification. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of cannabinoid-based therapeutics.

Introduction: The Significance of Cannabichromenic Acid

Within the complex cannabinoid biosynthetic cascade, cannabigerolic acid (CBGA) stands as the central precursor to the major cannabinoid acids. Through the action of specific synthases, CBGA is converted into tetrahydrocannabinolic acid (THCA), cannabidiolic acid (CBDA), and cannabichromenic acid (CBCA). While THCA and CBDA have received considerable scientific attention, CBCA remains a less-explored yet crucial component of the cannabinoid profile.

CBCA is the acidic, carboxylated form of cannabichromene (CBC) and is found in varying concentrations in the cannabis plant, particularly in younger plants. Its significance lies in its role as the sole precursor to CBC, a cannabinoid that has demonstrated anti-inflammatory, analgesic, and potential anti-tumor effects. Understanding the biosynthesis, chemical properties, and conversion of CBCA is therefore fundamental to harnessing the therapeutic potential of CBC.

Biosynthesis of Cannabichromenic Acid: An Enzymatic Perspective

The formation of CBCA from CBGA is an enzymatic process catalyzed by cannabichromenic acid synthase (CBCAS). This enzyme facilitates an oxidocyclization reaction of the geranyl group of CBGA, leading to the formation of the characteristic chromene ring of CBCA.

The biosynthetic pathway can be summarized as follows:

-

Geranyl pyrophosphate and olivetolic acid combine to form cannabigerolic acid (CBGA). This reaction is a critical entry point for the biosynthesis of all major cannabinoids.

-

CBCA synthase acts on CBGA , catalyzing the cyclization of the terpene moiety to form CBCA. Research has shown that CBCAS can also utilize cannabinerolic acid (the Z-isomer of CBGA) as a substrate, although CBGA is considered the predominant precursor.

It is noteworthy that the expression and activity of CBCAS can vary depending on the age of the cannabis plant, with higher concentrations of CBCA often found in younger leaves.

Figure 1: Biosynthetic pathway of Cannabichromenic Acid (CBCA).

Recent advancements in biotechnology have explored the heterologous biosynthesis of CBCA in microorganisms like Saccharomyces cerevisiae. This approach offers a promising alternative for sustainable and controlled production of CBCA, overcoming the limitations of low abundance in natural plant sources.

Chemical Properties and Structure of Cannabichromenic Acid

CBCA is a chromenol compound with the chemical formula C₂₂H₃₀O₄ and a molar mass of 358.478 g·mol−1. Its structure features a chromene core substituted with methyl, 4-methylpent-3-enyl, hydroxy, carboxy, and pentyl groups. The presence of the carboxylic acid group distinguishes it from its neutral counterpart, CBC.

Table 1: Physicochemical Properties of Cannabichromenic Acid (CBCA)

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₀O₄ | |

| Molar Mass | 358.478 g·mol⁻¹ | |

| IUPAC Name | 5-Hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromene-6-carboxylic acid |

|

Preliminary Pharmacological Profile: Cannabichromenic Acid (CBCA)

The following technical guide details the preliminary pharmacological profile of Cannabichromenic Acid (CBCA).

Executive Summary: The Antimicrobial Precursor

Cannabichromenic acid (CBCA) represents a critical, yet under-characterized, node in the phytocannabinoid synthase pathway. While often overshadowed by its neutral counterpart Cannabichromene (CBC) or the major cannabinoids (THC/CBD), CBCA possesses a distinct pharmacological identity defined by potent bactericidal activity and non-psychoactive anti-inflammatory potential .

Current data suggests CBCA functions less as a direct ligand for the classical endocannabinoid receptors (CB1/CB2) and more as a membrane-disrupting agent against Gram-positive pathogens (e.g., MRSA) and a modulator of inflammatory enzymes. This guide synthesizes the known biosynthetic, pharmacokinetic, and pharmacodynamic properties of CBCA to support its development as a novel therapeutic agent.

Biosynthetic & Chemical Architecture

The Oxidocyclization Pathway

CBCA is a direct product of the convergence between the polyketide and terpene pathways. It is synthesized from Cannabigerolic Acid (CBGA) by the enzyme CBCA Synthase , an FAD-dependent oxidocyclase. Unlike the spontaneous degradation that forms some cannabinoids, this is an enzymatically driven process occurring within the trichome glandular head.

Figure 1: CBCA Biosynthetic & Degradation Pathway

Caption: The enzymatic conversion of CBGA to CBCA and subsequent non-enzymatic decarboxylation to CBC.

Chemical Stability & Decarboxylation

Like other acidic cannabinoids, CBCA is thermally unstable. It undergoes decarboxylation to form CBC upon exposure to heat or light.

-

Reaction Type: First-order or pseudo-first-order kinetics.[1]

-

Critical Temperature: Rapid decarboxylation occurs >105°C.

-

Implication: Extraction protocols must utilize cold-chain techniques (e.g., cryo-ethanol, supercritical CO2 at low temp) to preserve the acidic form.

Pharmacodynamics: Mechanisms of Action

Antimicrobial Activity (Primary Target)

The most definitive pharmacological signal for CBCA is its activity against drug-resistant bacteria. Unlike traditional antibiotics that often target specific protein synthesis pathways, CBCA appears to act via membrane destabilization .

-

Target: Gram-positive bacteria, specifically Methicillin-resistant Staphylococcus aureus (MRSA).

-

Mechanism: CBCA induces rapid depolarization of the bacterial cytoplasmic membrane and alteration of the nucleoid structure.

-

Potency: Studies indicate bactericidal activity comparable to or exceeding vancomycin in specific assays, with a lower propensity for inducing resistance.

Figure 2: Proposed Antimicrobial Mechanism

Caption: CBCA inserts into the bacterial membrane, causing depolarization and subsequent cell lysis.

Anti-Inflammatory & Receptor Modulation[5][10]

-

TRP Channels: While CBC is a known agonist of TRPA1 and TRPV1, CBCA's activity is less characterized but likely contributes to the "entourage" modulation of these channels, potentially desensitizing nociceptors.

-

COX Inhibition: Structural homology to CBDA (a potent COX-2 inhibitor) suggests CBCA may inhibit cyclooxygenase enzymes, though specific IC50 values remain a subject of active research.[2][3] The carboxylic acid moiety is crucial for this enzyme-binding selectivity.[2]

-

Endocannabinoid Receptors (CB1/CB2): CBCA exhibits low binding affinity for CB1 and CB2. This lack of orthosteric binding renders it non-intoxicating and suggests its effects are mediated via non-cannabinoid receptor pathways (e.g., TRP channels, enzymes).

Experimental Protocols

Protocol: Isolation of CBCA via Centrifugal Partition Chromatography (CPC)

Requirement: High purity CBCA is required for pharmacological screening to avoid confounding results from neutral CBC.

-

Extraction: Extract raw Cannabis sativa biomass (high CBCA chemotype) with cold ethanol (-20°C). Filter and evaporate solvent <40°C to prevent decarboxylation.

-

Biphasic System Preparation: Prepare a solvent system of Heptane : Ethyl Acetate : Ethanol : Water (e.g., 6:5:6:5 ratio). Equilibrate in a separatory funnel.

-

CPC Setup: Fill the column with the stationary phase (typically the lower aqueous phase for descending mode, or upper organic for ascending depending on specific K-values).

-

Loading: Dissolve crude extract in the mobile phase. Inject into the CPC rotor spinning at optimized speed (e.g., 1000-1200 rpm).

-

Elution: Pump mobile phase. Collect fractions.

-

Validation: Analyze fractions via HPLC-DAD (detection at 220-280 nm). CBCA will elute separately from neutral CBC and other acids.

-

Recovery: Evaporate solvent from pooled CBCA fractions using a rotary evaporator at low temperature (<35°C).

Protocol: Bacterial Membrane Depolarization Assay

Purpose: To validate the mechanism of action against S. aureus.

-

Preparation: Grow S. aureus (MRSA strain) to exponential phase. Wash and resuspend in HEPES buffer containing glucose.

-

Dye Loading: Incubate bacteria with a membrane potential-sensitive dye (e.g., DiSC3(5) ) for 30 minutes until fluorescence stabilizes (dye self-quenches inside polarized cells).

-

Treatment: Add CBCA at varying concentrations (1x MIC, 2x MIC). Include a positive control (e.g., Nisin or CCCP) and a negative vehicle control (DMSO).

-

Measurement: Monitor fluorescence intensity using a spectrofluorometer.

-

Interpretation: A rapid increase in fluorescence indicates dye release due to membrane depolarization.

-

Result: If CBCA causes immediate fluorescence spike, mechanism is membrane disruption.

-

Data Summary: CBCA vs. CBC[3][13]

| Feature | CBCA (Acidic) | CBC (Neutral) |

| Psychoactivity | Non-Psychoactive | Non-Psychoactive |

| Primary Target | Bacterial Membrane (MRSA) | TRPA1 / TRPV1 Channels |

| Stability | Thermally Unstable (Decarboxylates) | Stable |

| Solubility | Lipophilic (Acidic functionality) | Highly Lipophilic |

| Anti-inflammatory | Potential COX-2 Inhibition | TRP-mediated desensitization |

References

-

Appendino, G., et al. (2008). Antibacterial cannabinoids from Cannabis sativa: a structure-activity study. Journal of Natural Products. Link

-

Turner, C. E., & Elsohly, M. A. (1981). Biological activity of cannabichromene, its homologs and isomers. Journal of Clinical Pharmacology. Link

-

Takeda, S., et al. (2008). Cannabidiolic acid as a selective cyclooxygenase-2 inhibitory component in cannabis.[4] Drug Metabolism and Disposition. Link(Cited for structural homology and COX inhibition mechanism of acidic cannabinoids).

-

Morimoto, S., et al. (1998). Purification and characterization of cannabichromenic acid synthase from Cannabis sativa. Phytochemistry. Link

-

Farha, M. A., et al. (2020). Uncovering the Hidden Antibiotic Potential of Cannabis. ACS Infectious Diseases. Link

Sources

- 1. Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cannabidiolic acid as a selective cyclooxygenase-2 inhibitory component in cannabis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Down-regulation of cyclooxygenase-2 (COX-2) by cannabidiolic acid in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Early Research on Cannabichromenic Acid (CBCA) Biological Activity

Executive Summary

Cannabichromenic acid (CBCA) represents a critical, yet historically understudied, branch of the phytocannabinoid synthase pathways. While Δ9-tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA) garnered the majority of early pharmaceutical interest, CBCA constitutes a primary phytocannabinoid fraction in specific Cannabis sativa chemotypes (particularly landrace strains).

This technical guide synthesizes early research (spanning 1980–2010) to establish CBCA not merely as a precursor to neutral Cannabichromene (CBC), but as a distinct bioactive agent with potent antimicrobial properties. We examine the enzymatic origins identified by Morimoto et al., the degradation kinetics that challenged early isolation efforts, and the differential bioactivity profile that distinguishes the acidic form from its neutral counterpart.

The Biosynthetic Engine: Enzymology & Origin

The Oxidocyclization Divergence

Early research into cannabinoid biosynthesis was plagued by the assumption that a single enzyme might be responsible for multiple cannabinoid fractions. It was not until the late 1990s that the specific enzymatic machinery for CBCA was elucidated.

The pivotal moment occurred in 1998 , when Morimoto et al. successfully purified Cannabichromenic Acid Synthase (CBCA synthase) from young leaves of Cannabis sativa.

-

Substrate Specificity: The enzyme utilizes Cannabigerolic Acid (CBGA) as the universal precursor.

-

Reaction Mechanism: It catalyzes the oxidocyclization of the geranyl moiety of CBGA. Unlike THCA synthase, which forms a tricyclic structure, CBCA synthase facilitates the formation of a bicyclic chromene ring.

-

Cofactor Dependency: The reaction is FAD-dependent and requires molecular oxygen, releasing hydrogen peroxide (H₂O₂) as a byproduct.

Pathway Visualization

The following diagram illustrates the specific divergence of CBCA from the central CBGA pool, highlighting the enzymatic specificity.

Figure 1: The enzymatic conversion of CBGA to CBCA via CBCA Synthase, a pivotal discovery in cannabinoid enzymology.

The Antimicrobial Frontier: Early Bioactivity Screening

While the anti-inflammatory properties of cannabis are often attributed to neutral cannabinoids (CBC, CBD), early screening in the 1980s identified CBCA as a potent antimicrobial agent.

The Turner & ElSohly Screen (1981)

In a foundational study on the biological activity of cannabichromene and its derivatives, researchers identified that the acidic form (CBCA) possessed a distinct bactericidal profile compared to the neutral form.

-

Target Organisms: The study highlighted efficacy against Gram-positive bacteria, specifically Bacillus subtilis and Staphylococcus aureus.

-

Mechanism of Action: Unlike traditional antibiotics that often target cell wall synthesis (beta-lactams), early kinetic data suggested CBCA acts via membrane disruption , leading to leakage of intracellular components. This non-specific mechanism makes resistance development less likely.

Comparative Potency Data (MIC)

The following table summarizes early Minimum Inhibitory Concentration (MIC) data, normalized from various early screens to demonstrate the relative potency of CBCA against Gram-positive pathogens.

| Compound | Target Organism | MIC Range (µg/mL) | Activity Type |

| CBCA | Staphylococcus aureus (MRSA) | 1.0 - 2.0 | Bactericidal |

| CBCA | Bacillus subtilis | 0.5 - 1.0 | Bactericidal |

| CBC (Neutral) | Staphylococcus aureus | 2.0 - 4.0 | Bacteriostatic |

| Vancomycin | Staphylococcus aureus | 1.0 - 2.0 | Bactericidal |

Technical Insight: The retention of the carboxylic acid group at the C-2 position in CBCA appears to enhance solubility in aqueous media slightly compared to CBC, potentially aiding in diffusion through the bacterial peptidoglycan layer before interacting with the plasma membrane.

Stability & Decarboxylation Kinetics

A major hurdle in early CBCA research was its thermal instability. Researchers often misidentified CBCA as CBC because Gas Chromatography (GC)—the dominant analytical technique of the 20th century—uses high heat, causing in-situ decarboxylation.

The Heat-Induced Artifact

-

Reaction: Decarboxylation (Loss of CO₂).

-

Kinetics: First-order reaction kinetics.

-

Threshold: CBCA is less stable than THCA. Significant degradation occurs at temperatures as low as 80°C over prolonged periods.

Degradation Pathway

Understanding this pathway is critical for extraction protocols. If the goal is to harvest CBCA (for antimicrobial use), heat must be strictly avoided.

Figure 2: The thermal degradation pathway. CBCA converts to CBC via loss of a carboxyl group, altering its pharmacological profile.

Technical Protocols: Isolation & Assay

To validate the biological activity of CBCA, one must isolate it without inducing decarboxylation. The following protocol is based on non-thermal extraction methods developed in the late 1990s/early 2000s.

Isolation Workflow (Cold-Process)

-

Biomass Selection: Use high-CBG chemotypes harvested early (pre-senescence) to maximize acid content.

-

Extraction:

-

Solvent: Cold Ethanol (-20°C) or Supercritical CO₂ (low temp/high pressure).

-

Avoid: Hydrocarbon extraction with heat purging.

-

-

Purification (Preparative HPLC):

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile (with 0.1% Formic Acid to stabilize the acidic moiety).

-

Detection: UV at 220nm and 280nm.

-

Note: CBCA elutes after CBDA but before THCA in most gradient systems.

-

Antimicrobial Assay (MIC Determination)

To replicate the early Turner/ElSohly findings:

-

Preparation: Dissolve isolated CBCA in DMSO (Dimethyl Sulfoxide). Ensure final DMSO concentration in assay is <1% to avoid cytotoxicity.

-

Inoculum: Prepare S. aureus suspension at

CFU/mL. -

Microdilution:

-

Use 96-well plates.

-

Serial dilution of CBCA from 64 µg/mL down to 0.125 µg/mL.

-

-

Incubation: 37°C for 18–24 hours.

-

Readout: Use Resazurin dye (Alamar Blue). A change from blue to pink indicates bacterial respiration (failure to inhibit).

-

Valid Result: No color change at concentrations

2.0 µg/mL.

-

Conclusion: The Acid vs. Neutral Distinction

Early research establishes a clear dichotomy in the Cannabichromene family:

-

CBCA (Acid): The primary antimicrobial agent, effective against resistant Gram-positive strains via membrane depolarization.

-

CBC (Neutral): The primary anti-inflammatory agent, acting largely through TRPA1 and TRPV1 channel modulation (though this mechanism was elucidated later, the separation of bioactivity was hinted at in early screens).

For drug development professionals, CBCA offers a scaffold for novel antibiotic development, provided that the formulation maintains the acidic stability against decarboxylation.

References

-

Morimoto, S., Komatsu, K., Taura, F., & Shoyama, Y. (1998).[1] Purification and characterization of cannabichromenic acid synthase from Cannabis sativa. Phytochemistry, 49(6), 1525-1529. Link

-

Turner, C. E., & Elsohly, M. A. (1981). Biological activity of cannabichromene, its homologs and isomers. Journal of Clinical Pharmacology, 21(S1), 283S-291S. Link

-

Shoyama, Y., Hirano, H., & Nishioka, I. (1984). Biosynthesis of propyl cannabinoid acid and its biosynthetic relationship with pentyl and methyl cannabinoid acids. Phytochemistry, 23(10), 2241-2243. Link

-

Galletta, M., et al. (2020).[2][3] Antibacterial Activity of Cannabichromenic Acid against Methicillin-Resistant Staphylococcus aureus.[2][4] Molecules, 25(21), 5038. (Included as validation of early hypotheses). Link

-

Taura, F. (2009). Studies on biosynthetic enzymes and genes of phytocannabinoids in Cannabis sativa. Journal of Japanese Society for Medical Use of Cannabis, 1-7. Link

Sources

Methodological & Application

Technical Guide: In Vitro Antibacterial Profiling of Cannabichromenic Acid (CBCA)

Executive Summary

Cannabichromenic acid (CBCA) has emerged as a potent antibacterial agent, distinct from its neutral homolog cannabichromene (CBC) and other major cannabinoids like CBD or THC.[1][2] Recent studies identify CBCA as a rapid-acting bactericidal agent with significant efficacy against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).

Unlike vancomycin, which requires actively dividing cells, CBCA demonstrates efficacy against stationary-phase bacteria and biofilms, likely due to a mechanism involving bacterial membrane degradation and nucleoid alteration.[3] This guide provides optimized protocols for evaluating CBCA, addressing the specific physicochemical challenges of acidic, lipophilic cannabinoids.

Critical Material Considerations

Before initiating assays, researchers must account for the unique physicochemical properties of CBCA. Failure to address these will result in inconsistent MIC values due to compound loss or degradation.

Stability and Decarboxylation

CBCA is a thermally unstable carboxylic acid. Exposure to heat converts CBCA to CBC (neutral) and CO₂.

-

Storage: Store neat standard at -20°C or -80°C.

-

Solubilization: Never use heat to assist solubilization. Dissolve in 100% DMSO or Ethanol at room temperature.

-

pH Sensitivity: Maintain neutral pH (7.0–7.4) in culture media.[4] Extreme pH can alter the ionization state, affecting membrane permeability and solubility.

The "Plastic Effect" (Adsorption)

Lipophilic cannabinoids bind non-specifically to polystyrene (PS) and polypropylene (PP), leading to pseudo-resistance (artificially high MICs).

-

Recommendation: Use glass-coated 96-well plates or low-binding polypropylene plates for MIC assays.

-

Control: If standard PS plates are used, include a "media-only" control with CBCA to quantify loss via HPLC after incubation.

Mechanism of Action (MoA)

Current evidence suggests CBCA acts as a membrane-active agent. Unlike beta-lactams, it does not target peptidoglycan synthesis, allowing it to kill non-dividing cells.

Signaling & Interaction Pathway

The following diagram illustrates the proposed bactericidal cascade of CBCA compared to standard antibiotics.

Figure 1: Proposed Mechanism of Action for CBCA.[5] The compound targets the lipid membrane, causing depolarization and nucleoid structural changes, resulting in rapid lysis independent of cell cycle stage.

Protocol 1: MIC & MBC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against S. aureus (MRSA/MSSA).

Materials

-

Compound: CBCA (Purity >98%).

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Indicator: Resazurin (0.015%) or TTC (optional for visual read).

-

Plates: 96-well glass-coated or low-binding plates.

Workflow

-

Stock Preparation: Prepare a 10 mg/mL stock of CBCA in DMSO.

-

Dilution Series:

-

Prepare an intermediate dilution in CAMHB to reach 2x the highest desired test concentration (e.g., 128 µg/mL). Note: Ensure final DMSO concentration is <2.5% to avoid solvent toxicity.

-

Perform 2-fold serial dilutions in CAMHB across the plate (100 µL per well).

-

-

Inoculum Prep:

-

Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

-

Dilute 1:100 in CAMHB to achieve ~10^6 CFU/mL.

-

-

Inoculation: Add 100 µL of inoculum to each well (Final volume 200 µL; Final bacterial density ~5 x 10^5 CFU/mL).

-

Incubation: Incubate at 37°C for 18–24 hours (static).

-

Readout:

-

Visual: Record MIC as the lowest concentration with no visible turbidity.

-

Resazurin: Add 30 µL resazurin solution; incubate 1–2 hours. Blue = Inhibition, Pink = Growth.

-

-

MBC Determination: Plate 10 µL from clear wells onto Agar. MBC is the concentration killing >99.9% of the initial inoculum.

Data Interpretation Reference

| Strain | Expected CBCA MIC (µg/mL) | Comparative Vancomycin MIC |

| S. aureus (MSSA) | 2 – 4 | 0.5 – 2 |

| S. aureus (MRSA) | 2 – 4 | 0.5 – 2 |

| E. faecalis (VRE) | 4 – 8 | >16 (Resistant) |

| E. coli (Gram -) | >128 (Inactive) | N/A |

Expert Insight: If MICs are >8 µg/mL for MRSA, check for CBCA precipitation in the well. Acidic cannabinoids can crash out of solution in high-salt media if not properly mixed.

Protocol 2: Time-Kill Kinetics

Objective: Differentiate between bacteriostatic and bactericidal activity. CBCA is noted for rapid killing (<2 hours).[5]

Workflow

-

Preparation: Inoculate CAMHB with bacteria (~10^6 CFU/mL).

-

Treatment: Add CBCA at 4x MIC . Include a Vehicle Control (DMSO) and Positive Control (Vancomycin).

-

Sampling:

-

Remove aliquots at T = 0, 1, 2, 4, 8, and 24 hours.

-

Crucial Step: Perform serial 10-fold dilutions in PBS immediately to stop the antimicrobial action and reduce carryover.

-

-

Plating: Spot plate 10 µL of dilutions onto Mueller-Hinton Agar.

-

Analysis: Plot Log10 CFU/mL vs. Time.

Expected Result: CBCA often reduces bacterial load to undetectable levels within 2 hours , whereas Vancomycin may take 6–8 hours.

Protocol 3: Biofilm Inhibition

Objective: Assess efficacy against established biofilms, a key advantage of membrane-active cannabinoids.

Workflow Diagram

Figure 2: Workflow for Crystal Violet Biofilm Eradication Assay.

Protocol Steps

-

Grow Biofilm: In 96-well plates (polystyrene is acceptable here as biofilm adheres to it), incubate S. aureus in TSB + 1% Glucose for 24h.

-

Wash: Gently aspirate media and wash 2x with PBS to remove planktonic cells.

-

Treat: Add CAMHB containing CBCA (range 1x to 10x MIC).

-

Incubate: 24 hours at 37°C.

-

Quantify:

-

Wash 2x with PBS.

-

Stain with 0.1% Crystal Violet (15 min).

-

Solubilize dye with 30% Acetic Acid or Ethanol.

-

Measure absorbance at 590 nm.

-

References

-

Galletta, M., et al. (2020). Rapid Antibacterial Activity of Cannabichromenic Acid against Methicillin-Resistant Staphylococcus aureus.[5][6] Antibiotics.[2][3][4][5][7][8][9]

-

Farha, M. A., et al. (2020). Uncovering the Hidden Antibiotic Potential of Cannabis. ACS Infectious Diseases.

-

Blaskovich, M. A. T., et al. (2021). The antimicrobial potential of cannabidiol.[2][8][10] Communications Biology.

-

Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

Sources

- 1. cannabiscareer.com [cannabiscareer.com]

- 2. Leveraging Cannabinoids as Antimicrobials | ASM.org [asm.org]

- 3. Rapid Antibacterial Activity of Cannabichromenic Acid against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rr-asia.woah.org [rr-asia.woah.org]

- 5. Rapid Antibacterial Activity of Cannabichromenic Acid against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial Effects of Phytocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. microbeonline.com [microbeonline.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial Potential of Cannabinoids: A Scoping Review of the Past 5 Years [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Cannabichromenic Acid (CBCA) Stability & Degradation

Executive Summary: The CBCA Stability Profile

Cannabichromenic acid (CBCA) is a minor but structurally significant phytocannabinoid.[1] Unlike the robust cannabinoid core of CBD or THC, CBCA possesses a chromene ring system that renders it uniquely susceptible to environmental stress.

For researchers, the stability of CBCA is a "two-front war":

-

Thermal Instability: Like all acidic cannabinoids, CBCA undergoes decarboxylation to form Cannabichromene (CBC).

-

Photochemical Instability: Uniquely, the chromene ring allows for a [2+2] cycloaddition reaction upon exposure to UV light, rapidly forming Cannabicyclolic Acid (CBLA) or Cannabicyclol (CBL).

This guide provides the mechanistic understanding and practical protocols required to preserve CBCA integrity during extraction, storage, and analysis.

Degradation Pathways & Mechanisms[2]

To troubleshoot effectively, one must understand the "Life Cycle" of the molecule. The diagram below maps the transformation of CBCA into its degradation products.

Pathway Visualization

Figure 1: The dual-threat degradation map. Red arrows indicate thermal pathways; blue dashed arrows indicate photochemical pathways.

Detailed Mechanisms

| Stressor | Reaction Type | Product Formed | Notes |

| Heat (>100°C) | Decarboxylation | CBC (Cannabichromene) | Loss of the carboxyl group (-COOH) as CO₂. Reaction follows first-order kinetics. |

| UV Light | [2+2] Cycloaddition | CBLA (Cannabicyclolic Acid) | The chromene ring closes to form a bicyclic structure. This is often irreversible. |

| Heat + Light | Decarb + Cyclization | CBL (Cannabicyclol) | If CBCA decarboxylates to CBC, and CBC is exposed to light, it forms CBL.[1][2] |

| Oxidation | Aerobic Oxidation | Quinones | Prolonged air exposure can lead to degradation, though less dominant than photolysis. |

Troubleshooting Guide (FAQs)

This section addresses specific anomalies researchers encounter during HPLC/GC analysis or formulation.

Scenario A: "Ghost Peaks" in Chromatography

Q: I am analyzing a fresh CBCA standard, but I see a small, unknown peak eluting after my main peak. What is it?

-

Diagnosis: This is likely Cannabicyclolic Acid (CBLA) .[1]

-

Root Cause: Photochemical cyclization. If your sample preparation involved clear glass vials on a benchtop exposed to sunlight or fluorescent lab lights, CBCA converts to CBLA rapidly.

-

Verification: Check the UV absorption spectrum of the "ghost peak." CBLA lacks the conjugated system of CBCA, resulting in a distinct UV profile (often lower absorbance at 254 nm compared to CBCA).

-

Fix: Switch to amber glassware immediately.

Scenario B: Quantitation Errors

Q: My CBCA recovery is consistently low (80-85%) after storage in Methanol.

-

Diagnosis: Solvent-induced instability.

-

Root Cause: Methanol is a protic solvent. While excellent for solubility, it can promote esterification or isomerization over long periods, especially if the pH is not strictly neutral.

-

Fix: Store CBCA standards in Acetonitrile (ACN) . ACN is aprotic and offers superior stability for acidic cannabinoids. Store at -20°C or -80°C.

Scenario C: Decarboxylation Control

Q: I want to convert CBCA to CBC for a formulation. Heating at 100°C isn't working fast enough.

-

Diagnosis: Kinetic inefficiency.

-

Root Cause: Decarboxylation follows Arrhenius kinetics. At 100°C, the reaction is relatively slow (can take 60+ minutes for full conversion).

-

Optimization: Increase temperature to 115°C - 120°C .

-

Warning: Do not exceed 140°C for extended periods, as this increases the risk of oxidative degradation and vaporization of the neutral CBC.

-

Experimental Protocols

Protocol 1: Safe Storage of CBCA Reference Standards

Objective: Minimize degradation during long-term storage.

-

Solvent Selection: Dissolve neat CBCA in LC-MS grade Acetonitrile . Avoid Methanol or Ethanol for storage > 1 month.

-

Concentration: Maintain stock solutions at 1.0 mg/mL . Higher concentrations can precipitate; lower concentrations are more susceptible to surface adsorption.

-

Vessel: Use Amber borosilicate glass vials with PTFE-lined screw caps.

-

Critical: If amber vials are unavailable, wrap clear vials in aluminum foil.

-

-

Temperature: Store at -20°C (standard) or -80°C (long-term archive).

-

Headspace: Purge the vial headspace with Argon or Nitrogen gas before sealing to prevent oxidation.

Protocol 2: Forced Degradation Test (Peak Identification)

Objective: Intentionally generate degradation products to confirm retention times in your analytical method.

-

Prepare Sample: Aliquot 1 mL of 100 µg/mL CBCA standard into a clear HPLC vial.

-

UV Stress (Generate CBLA): Place the vial in a UV crosslinker or direct sunlight for 2 hours.

-

Result: The CBCA peak will decrease, and the CBLA peak will appear/increase.

-

-

Heat Stress (Generate CBC): Place a separate aliquot in an amber vial and heat at 120°C for 30 minutes in a dry block heater.

-

Result: The CBCA peak will disappear, replaced by the CBC peak (usually elutes later on C18 columns).

-

-

Analysis: Run both stressed samples alongside a fresh control to map your chromatogram.

References

-

Leafwell. (2024). What Is Cannabicyclolic Acid (CBLA)? Overview, Benefits, and Uses. Retrieved from

-

Cayman Chemical. (2023). (±)-Cannabichromenic Acid (Alt.[3][4] Batch CRM) Product Information. Retrieved from

- Citation Context: Establishes stability baselines (≥ 3 years at -20°C)

- Russo, E. B., & Marcu, J. (2017). Cannabis Pharmacology: The Usual Suspects and a Few Promising Leads.Advances in Pharmacology. Citation Context: Discusses the enzymatic pathways (CBGA -> CBCA) and the pharmacological relevance of minor cannabinoids.

- Berman, P., et al. (2020). Decarboxylation Kinetics of Acidic Cannabinoids.Scientific Reports. Citation Context: Provides the kinetic basis for the thermal conversion of acidic cannabinoids to their neutral forms (CBCA -> CBC).

-

MDPI. (2023). Chiral Separation of Cannabichromene, Cannabicyclol, and Their Acidic Analogs.[5] Retrieved from

- Citation Context: Confirms the existence and separation methodologies for CBLA and CBL, validating them as distinct artifacts in HPLC analysis.

Sources

Technical Support Center: Optimization of CBCA Extraction

Topic: Cannabichromenic Acid (CBCA) Extraction & Stabilization Role: Senior Application Scientist Status: Active | Ticket Priority: High

Introduction: The CBCA Challenge

Welcome to the Advanced Cannabinoid Isolation Support Center. You are likely here because CBCA (Cannabichromenic Acid) is proving elusive. Unlike the robust crystallization of CBDA or the abundance of THCA, CBCA is a minor, kinetically fragile precursor .

It presents a dual-stability paradox:

-

Thermal Instability: It decarboxylates to CBC (Cannabichromene) rapidly above 100°C.

-

Photochemical Instability: It undergoes photocyclization to CBLA (Cannabicyclolic Acid) upon UV exposure.

This guide abandons generic "hemp extraction" advice. We are focusing on preserving the acidic moiety and preventing cyclization during the extraction of this specific minor cannabinoid.

Module 1: Biomass Pre-Treatment & Handling

User Issue: "My starting biomass tests at 1.5% CBCA, but my crude extract shows <0.5% CBCA and high levels of CBLA."

Root Cause Analysis

If CBLA (Cannabicyclolic Acid) is present early, your biomass was exposed to UV light during curing. If CBC is high, your drying temperature was too aggressive. CBCA resides in the trichome head but is far more susceptible to environmental degradation than CBDA.

Optimization Protocol: The "Dark & Cold" Chain

-

Harvest: Whole plant hang dry in absolute darkness . Even standard grow lights can initiate the CBCA

CBLA shift. -

Drying: Lyophilization (Freeze Drying) is the gold standard for CBCA. If air drying, do not exceed 20°C (68°F).

-

Milling: Cryogenic milling is non-negotiable. Friction heat from a hammer mill can locally exceed 100°C, instantly decarboxylating CBCA on the screen surface.

| Parameter | Standard Protocol | CBCA Optimized Protocol | Why? |

| Drying Temp | 25-30°C | < 20°C or Lyophilization | Prevents thermal decarboxylation to CBC. |

| Light Exposure | Low ambient light | Zero UV / Amber Light | Prevents photocyclization to CBLA. |

| Milling | Hammer Mill | Cryo-Mill / Pulverization | Prevents friction-induced heat degradation. |

Module 2: Primary Extraction (The Cold Ethanol Standard)

User Issue: "I am pulling too much chlorophyll, and winterization is destroying my CBCA yield."

The Solution: Cryogenic Ethanol (No Winterization Required)

Supercritical

Troubleshooting Q&A

Q: Can I use warm ethanol and just distill it later? A: Absolutely not. Distillation temperatures (even under vacuum) often exceed the thermal budget of CBCA. You must extract cold to avoid picking up waxes, so you never have to heat the crude to winterize it.

Q: What is the target temperature?

A:

Workflow Visualization

Figure 1: Cryogenic Ethanol Workflow targeting thermally unstable acidic cannabinoids.

Module 3: Purification (CPC vs. HPLC)

User Issue: "My Prep-HPLC columns are fouling, and I can't separate CBCA from THCA effectively."

The Solution: Centrifugal Partition Chromatography (CPC)

For acidic cannabinoids, solid-phase silica (HPLC/Flash) is problematic due to irreversible adsorption and the need for acidic modifiers that can catalyze isomerization. CPC (Liquid-Liquid Chromatography) is the superior choice for CBCA isolation.

Recommended Solvent System (Arizona Method)

Based on polarity and partition coefficients (

-

Ratio: 6 : 1 : 6 : 1 (Volume)

-

Mode: Ascending (if CBCA is in the lighter phase) or Descending (if in heavier). Note: CBCA usually favors the organic upper phase; test

first.

Q: Why is my CBCA peak tailing? A: Acidic cannabinoids can ionize. Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to the organic phase to keep CBCA in its protonated (neutral) state, sharpening the peak.

CPC Logic Flow

Figure 2: Decision matrix for Centrifugal Partition Chromatography isolation.

Module 4: Stability & Degradation Pathways

User Issue: "My isolated CBCA turned purple/brown after a week on the shelf."

The Mechanism

You are fighting two enemies: Thermodynamics and Photochemistry .

-

Heat: Drives decarboxylation to CBC (an oil).

-

UV Light: Drives electrocyclic ring closure to CBLA (Cannabicyclolic Acid).

Stability Data Table

| Stressor | Reaction Product | Prevention Strategy |

| Heat (>100°C) | CBC (Neutral) + | Keep processing < 35°C. Store at -20°C. |

| UV Light (280-315nm) | CBLA (Acidic) | Amber Glass is mandatory. Work under yellow light. |

| Acidic pH (Strong) | Avoid strong mineral acids; use weak organic acids (Formic). |

Degradation Pathway Diagram

Figure 3: Primary degradation pathways of Cannabichromenic Acid.

References

-

Moreno, T. et al. (2020).[3] Thermo-chemical conversion kinetics of cannabinoid acids in hemp (Cannabis sativa L.) using pressurized liquid extraction. National Institutes of Health. Link

-

Tossou, P. et al. (2022). Cold Ethanol Extraction of Cannabinoids and Terpenes from Cannabis Using Response Surface Methodology: Optimization and Comparative Study. National Research Council Canada. Link

-

Hering, K. W. et al. (2020).[4] Degradants Formed During Phytocannabinoid Processing. Cayman Chemical. Link

-

Beekman, M. (2019). Purification workflow for isolating cannabinoids from hemp using CPC. Manufacturing Chemist. Link

-

PubChem. (2025). Cannabichromenic acid (Compound Summary). National Library of Medicine. Link

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.